3,4-Dimethyl-2-pentenoic acid
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Overview
Description
3,4-Dimethyl-2-pentenoic acid is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.171. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Industrial Applications
- Improved Synthesis for Industrial Use : 3,4-Dimethyl-2-pentenoic acid has been synthesized in a more efficient manner for industrial applications. This synthesis involves Claisen rearrangement and transesterification, yielding a high purity product that is significant for pyrethroid pesticide production (Chu-he, 2012).
Chemical Reactions and Synthesis
- Electrochemical Carboxylation : This compound can be synthesized through electrochemical carboxylation. This method involves the reaction of atmospheric carbon dioxide with specific bromides in the presence of certain catalysts, yielding this compound as a product. This process is significant for producing dienes used in various chemical reactions (Senboku et al., 1998).
Photochemistry
- Photoisomerization Studies : Research on this compound includes its transformation under ultraviolet light. This compound undergoes quantitative isomerization under specific conditions, which is an important process in photochemistry and the study of reaction mechanisms (Biot et al., 2010).
Metabolism and Biochemical Effects
- Metabolic Studies : There has been research on how this compound is metabolized in biological systems. For example, studies have explored its conversion to other compounds in rat heart mitochondria, revealing insights into its metabolic pathways and effects on enzyme activity. This type of research is crucial for understanding the biochemical impact of this compound in living organisms (Schulz, 1983).
Biological and Pathophysiological Studies
- Exploring Toxicity and Syndromes : Investigations have been conducted on the role of this compound in inducing certain pathophysiological conditions in animal models. For instance, its contribution to liver injury and other cellular damage in experimental models has been a subject of study, providing valuable insights into the toxicological aspects of this compound (Hidaka et al., 1991).
Catalysis and Chemical Transformations
- Use in Catalytic Processes : Research on this compound includes its role in catalytic processes, such as its involvement in bromination reactions. This aspect is critical for understanding its utility in organic synthesis and the development of new chemical methodologies (Goodman & Detty, 2004).
Safety and Hazards
Properties
IUPAC Name |
(E)-3,4-dimethylpent-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(2)6(3)4-7(8)9/h4-5H,1-3H3,(H,8,9)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLROLNSSBGCUAD-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C(=C/C(=O)O)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.